1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 56617-47-1
VCID: VC2422764
InChI: InChI=1S/C12H13NO4/c1-17-10-4-2-9(3-5-10)13-7-8(12(15)16)6-11(13)14/h2-5,8H,6-7H2,1H3,(H,15,16)
SMILES: COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 56617-47-1

Cat. No.: VC2422764

Molecular Formula: C12H13NO4

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid - 56617-47-1

Specification

CAS No. 56617-47-1
Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
IUPAC Name 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C12H13NO4/c1-17-10-4-2-9(3-5-10)13-7-8(12(15)16)6-11(13)14/h2-5,8H,6-7H2,1H3,(H,15,16)
Standard InChI Key JIKAEHOGWAHVIJ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
Canonical SMILES COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O

Introduction

Chemical Properties and Structure

Structural Characteristics

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to the class of pyrrolidine carboxylic acids, featuring a distinctive structural arrangement that includes a pyrrolidine ring with multiple functional groups. The compound contains a methoxyphenyl group attached to the nitrogen atom of the pyrrolidine ring, which also bears a carboxylic acid group at position 3 and a ketone functionality at position 5 . This specific arrangement of functional groups contributes to its unique chemical reactivity and biological properties.

Physical and Chemical Properties

The key physical and chemical properties of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid are summarized in the following table:

PropertyValue
CAS Number56617-47-1
Molecular FormulaC₁₂H₁₃NO₄
Molecular Weight235.24 g/mol
IUPAC Name1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Standard InChIInChI=1S/C12H13NO4/c1-17-10-4-2-9(3-5-10)13-7-8(12(15)16)6-11(13)14/h2-5,8H,6-7H2,1H3,(H,15,16)
Standard InChIKeyJIKAEHOGWAHVIJ-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
Storage ConditionsAmbient temperature

The compound is typically stored at ambient temperature and is characterized by its specific molecular structure that includes both polar (carboxylic acid, ketone) and nonpolar (methoxyphenyl) moieties .

Synthesis Methods

Specific Reaction Examples

Related pyrrolidine derivatives are synthesized through procedures that may be applicable to 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid:

  • For similar compounds like 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, synthesis involves reacting N-(4-aminophenyl)acetamide with itaconic acid in water at reflux conditions .

  • The preparation of cis/trans-1-Isopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid follows a general procedure with a reaction time of approximately 5 hours, yielding 75% of product with diastereomeric ratio of 1:1.8 .

Derivative Formation

The carboxylic acid functionality of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid allows for convenient derivatization to form other important compounds:

  • The acid can be converted to its corresponding carbonyl chloride (1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride) through reaction with thionyl chloride (SOCl₂).

  • Esterification can produce methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate .

  • Amidation reactions can yield 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS No. 443638-17-3) .

Biological Activity and Pharmacological Properties

Enzyme Inhibition

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and structurally similar pyrrolidine derivatives have shown notable enzyme inhibitory activities. Research suggests that compounds with this structural scaffold may exhibit inhibitory effects on the BACE-1 enzyme, which is implicated in the pathogenesis of Alzheimer's disease.

The inhibition of BACE-1 is particularly significant as this enzyme is responsible for the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides that aggregate to form plaques characteristic of Alzheimer's disease. The methoxy group in these compounds appears to play a crucial role in interactions with specific amino acid residues in the enzyme's active site.

Anticancer Properties

Research on pyrrolidine derivatives, including those structurally similar to 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, has demonstrated potential anticancer activities. Studies using A549 human lung adenocarcinoma cells have shown that structural modifications to the basic pyrrolidine scaffold can significantly influence cytotoxicity.

The anticancer activity of these compounds varies based on the nature of aromatic substitutions, as shown in the following comparative data:

Substituent TypeCell Viability Reduction (%)Statistical Significance
Base Compounds78-86%Reference value
4-Chlorophenyl64%p < 0.05
4-Bromophenyl61%p < 0.05
4-Dimethylamino PhenylHighest potency observedSignificant

This data suggests that the nature and position of substituents on the phenyl ring significantly influence the compound's anticancer properties.

Antimicrobial Activity

Certain pyrrolidine derivatives have demonstrated antimicrobial activity against various pathogens. For example, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue have shown structure-dependent antimicrobial activity against Gram-positive pathogens .

The antimicrobial efficacy of these compounds appears to be both structure-dependent and pathogen-specific, with variable effectiveness observed against different bacterial strains:

These findings suggest that structural modifications to the basic pyrrolidine scaffold can be leveraged to enhance antimicrobial properties against specific pathogens .

Structure-Activity Relationships

Effect of Substituents

The biological activity of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and related compounds is significantly influenced by the nature and position of substituents. Research indicates that:

  • The methoxy group at the para position of the phenyl ring contributes significantly to the compound's binding affinity for certain enzymes and receptors.

  • Substitution of the methoxy group with other functional groups (e.g., chloro, bromo, or dimethylamino) can alter biological activities, particularly cytotoxicity against cancer cells.

  • The position of the carboxylic acid group on the pyrrolidine ring is crucial for maintaining specific biological activities.

Comparative Analysis with Related Compounds

The following table compares 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with structurally related compounds:

CompoundStructural VariationsObserved Biological Effects
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acidReference structureModerate enzyme inhibition
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acidChlorine instead of methoxyEnhanced cytotoxicity against cancer cells
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamideAmide instead of carboxylic acidAltered receptor binding profile
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidHydroxyl at ortho positionIncreased antimicrobial activity

This comparative analysis demonstrates how subtle structural changes can significantly impact the biological properties of these compounds .

Research Applications

Medicinal Chemistry

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has several important applications in medicinal chemistry:

  • It serves as a valuable building block in organic synthesis for the preparation of more complex molecules with potential therapeutic properties.

  • The compound is utilized in the development of enzyme inhibitors, particularly those targeting enzymes involved in neurodegenerative diseases.

  • It provides a structural scaffold for the design of new compounds with enhanced biological activities through targeted modifications.

Structure-Based Drug Design

The unique structural features of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid make it valuable in structure-based drug design efforts:

  • Computational studies involving molecular docking and dynamics simulations can utilize this compound as a template for designing more potent and selective analogues.

  • The compound's ability to interact with specific molecular targets, such as enzymes or receptors, provides a foundation for the development of targeted therapies.

  • The reactivity of the carboxylic acid group allows for the introduction of various functional groups to optimize pharmacokinetic properties and target binding.

Hazard TypeClassificationWarning Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

These classifications indicate that appropriate safety precautions should be observed when handling this compound .

Future Research Directions

Development of Novel Derivatives

Future research on 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is likely to focus on the development of novel derivatives with enhanced biological activities:

  • Synthesis of compounds with different substituents on the phenyl ring to optimize receptor binding and activity.

  • Development of hybrid molecules incorporating the pyrrolidine scaffold with other pharmacophores.

  • Creation of prodrugs to improve pharmacokinetic properties and tissue-specific delivery.

Therapeutic Applications

Potential therapeutic applications that warrant further investigation include:

  • Development of BACE-1 inhibitors for Alzheimer's disease treatment.

  • Exploration of anticancer properties through targeted modifications.

  • Investigation of antimicrobial applications, particularly against drug-resistant pathogens.

  • Assessment of anti-inflammatory properties and related applications .

Advanced Biological Evaluations

To fully understand the potential of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives, advanced biological evaluations are essential:

  • Detailed mechanism of action studies to elucidate how these compounds interact with their molecular targets.

  • In vivo efficacy studies to determine therapeutic potential in animal models.

  • Structure-activity relationship studies to guide the rational design of more potent analogues.

  • Pharmacokinetic and metabolism studies to optimize drug-like properties.

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